N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide
Description
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide is a complex organic compound that features a pyrrolidine ring, a phenyl group, and a thiophene ring
Properties
IUPAC Name |
N-[4-(2-oxo-2-pyrrolidin-1-ylethyl)phenyl]-2-thiophen-2-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O2S/c21-17(13-16-4-3-11-23-16)19-15-7-5-14(6-8-15)12-18(22)20-9-1-2-10-20/h3-8,11H,1-2,9-10,12-13H2,(H,19,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVTPKUUYBVKJDE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2=CC=C(C=C2)NC(=O)CC3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide typically involves multiple steps. One common approach is to start with the preparation of the intermediate compounds, which are then coupled together under specific reaction conditions. For instance, the synthesis might involve the reaction of 4-bromoacetophenone with pyrrolidine to form an intermediate, which is then reacted with thiophene-2-carboxylic acid under appropriate conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and can improve the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the phenyl and thiophene rings.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but typically involve controlled temperatures and specific solvents to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol or amine derivative .
Scientific Research Applications
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s structure allows it to interact with various biological targets, making it useful in drug discovery and development.
Industry: It can be used in the production of materials with unique properties, such as conductive polymers.
Mechanism of Action
The mechanism of action of N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide involves its interaction with specific molecular targets. The pyrrolidine ring and thiophene ring can interact with enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrrolidine derivatives and thiophene-containing molecules. Examples include:
- N-(4-bromophenyl)-2-(thiophen-2-yl)acetamide
- 2-(pyrrolidin-1-yl)pyrimidines
Uniqueness
What sets N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide apart is its unique combination of functional groups, which allows for a diverse range of chemical reactions and biological interactions. This makes it a versatile compound for various applications in research and industry .
Biological Activity
N-{4-[2-oxo-2-(pyrrolidin-1-yl)ethyl]phenyl}-2-(thiophen-2-yl)acetamide is a synthetic compound notable for its complex structure, which includes a pyrrolidine ring and a thiophene moiety. This compound has garnered interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities, particularly in therapeutic applications.
The molecular formula of this compound is , with a molecular weight of approximately 316.42 g/mol. The compound's structure allows it to engage in various chemical interactions, which are crucial for its biological activity.
The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets, including enzymes and receptors. The presence of the pyrrolidine and thiophene groups enhances its affinity for these targets, potentially modulating their functions.
Antimicrobial Activity
Research indicates that compounds with similar structures often exhibit antimicrobial properties. For instance, derivatives containing pyrrolidine rings have shown effectiveness against various bacterial strains, suggesting that this compound could possess similar activity.
| Bacterial Strain | Activity Observed | Reference |
|---|---|---|
| Staphylococcus aureus | Moderate Inhibition | |
| Escherichia coli | Weak Inhibition | |
| Proteus mirabilis | Significant Inhibition |
Anti-inflammatory Properties
Compounds with a similar scaffold have been studied for their anti-inflammatory effects. The modulation of inflammatory pathways through inhibition of cyclooxygenase enzymes or other inflammatory mediators may be a mechanism through which this compound exerts its effects.
Analgesic Effects
The analgesic potential of this compound may be linked to its ability to interact with pain pathways in the central nervous system. Similar compounds have demonstrated effectiveness in reducing pain responses in animal models, indicating a potential avenue for further research.
Case Studies
Several studies have explored the biological activities of compounds related to this compound:
- Study on Antimicrobial Activity : A study evaluated the antibacterial efficacy of various pyrrolidine derivatives against Gram-positive and Gram-negative bacteria, finding that certain modifications enhanced activity significantly compared to controls .
- Anti-inflammatory Study : A recent investigation into the anti-inflammatory properties of similar compounds showed promising results, suggesting that modifications to the thiophene group could further enhance efficacy .
- Pain Management Research : Another study focused on the analgesic properties of pyrrolidine-containing compounds, demonstrating their potential in managing pain through modulation of neurotransmitter systems.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
